molecular formula C15H20F2N6O B6782791 2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone

2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone

Cat. No.: B6782791
M. Wt: 338.36 g/mol
InChI Key: OWWCMYLRZFVUMO-UHFFFAOYSA-N
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Description

2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the azetidine moiety. Common reagents used in these reactions include difluoromethylating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[1-(Fluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone
  • **2-[1-(Chloromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone

Uniqueness

The presence of the difluoromethyl group in 2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N6O/c1-8-13(9(2)22(19-8)15(16)17)5-14(24)21-6-12(7-21)23-11(4)18-10(3)20-23/h12,15H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWCMYLRZFVUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)CC(=O)N2CC(C2)N3C(=NC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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